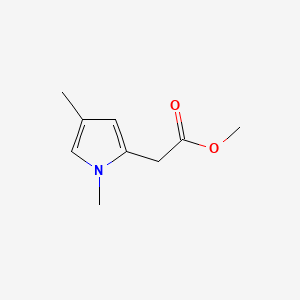
6-cyclopropyl-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
6-cyclopropyl-1,2,3,4-tetrahydroisoquinoline is a heterocyclic organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a cyclopropyl group attached to the sixth position of the tetrahydroisoquinoline ring. Tetrahydroisoquinolines are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-cyclopropyl-1,2,3,4-tetrahydroisoquinoline can be achieved through various methods. One common approach involves the Pictet-Spengler reaction, where a β-arylethylamine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydroisoquinoline core . The cyclopropyl group can be introduced through subsequent functionalization reactions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Pictet-Spengler reactions followed by cyclopropylation. The reaction conditions are optimized to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: 6-cyclopropyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
科学的研究の応用
6-cyclopropyl-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural product analogs.
Biology: The compound is used in the study of enzyme inhibitors and receptor agonists/antagonists.
Medicine: It has potential therapeutic applications in the treatment of neurological disorders and cancer.
Industry: The compound is utilized in the development of agrochemicals and materials science.
作用機序
The mechanism of action of 6-cyclopropyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing signal transduction pathways .
類似化合物との比較
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the cyclopropyl group.
N-Benzyl-1,2,3,4-tetrahydroisoquinoline: A derivative with a benzyl group attached to the nitrogen atom, known for its neuroprotective properties.
6-Methyl-1,2,3,4-tetrahydroisoquinoline: A compound with a methyl group at the sixth position, exhibiting different biological activities.
Uniqueness: 6-cyclopropyl-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This modification can enhance the compound’s binding affinity to specific molecular targets and improve its pharmacokinetic profile.
特性
分子式 |
C12H15N |
|---|---|
分子量 |
173.25 g/mol |
IUPAC名 |
6-cyclopropyl-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C12H15N/c1-2-9(1)10-3-4-12-8-13-6-5-11(12)7-10/h3-4,7,9,13H,1-2,5-6,8H2 |
InChIキー |
BIWMDYKVPMYSHT-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=CC3=C(CNCC3)C=C2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![{1-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanamine](/img/structure/B8746894.png)








